molecular formula C40H62N10O8 B14090843 L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)

Numéro de catalogue: B14090843
Poids moléculaire: 811.0 g/mol
Clé InChI: BSUVJINUSBYMEM-KNJCVXCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Glutamamide, N-(tricyclo[33113,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) is a complex organic compound with a unique structure This compound is characterized by the presence of a tricyclo[33113,7]dec-1-ylacetyl group, which is a highly stable and rigid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) involves multiple steps, starting with the preparation of the tricyclo[3.3.1.13,7]dec-1-ylacetyl group. This group can be synthesized through a series of cyclization reactions, starting from simple hydrocarbons. The amino acids are then sequentially coupled to the tricyclo[3.3.1.13,7]dec-1-ylacetyl group using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The process would include the use of protecting groups to prevent unwanted side reactions and the use of high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclo[3.3.1.13,7]dec-1-ylacetyl group provides a rigid scaffold that can enhance binding affinity and specificity. The amino acid residues contribute to the compound’s ability to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide
  • Tricyclo[3.3.1.1(3.7)]decane
  • N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide

Uniqueness

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) is unique due to its combination of a rigid tricyclo[3.3.1.13,7]dec-1-ylacetyl group and multiple amino acid residues. This structure provides a balance of stability and biological activity, making it a versatile compound for various applications.

Propriétés

Formule moléculaire

C40H62N10O8

Poids moléculaire

811.0 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(1-adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

InChI

InChI=1S/C40H62N10O8/c1-22(2)33(38(58)47-27(34(42)54)10-11-31(41)52)50-37(57)30(21-51)49-35(55)28(9-6-12-45-39(43)44)48-36(56)29(16-23-7-4-3-5-8-23)46-32(53)20-40-17-24-13-25(18-40)15-26(14-24)19-40/h3-5,7-8,22,24-30,33,51H,6,9-21H2,1-2H3,(H2,41,52)(H2,42,54)(H,46,53)(H,47,58)(H,48,56)(H,49,55)(H,50,57)(H4,43,44,45)/t24?,25?,26?,27-,28-,29-,30-,33-,40?/m0/s1

Clé InChI

BSUVJINUSBYMEM-KNJCVXCNSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3

SMILES canonique

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.